

A Comprehensive Technical Guide to the Physicochemical Properties of Dicyclopentyloxyethyl Methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclopentyloxyethyl methacrylate*

Cat. No.: *B1592212*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyloxyethyl methacrylate (DCPEMA), identified by its CAS number 68586-19-6, is a specialty methacrylate monomer that has garnered significant interest in polymer science and material development.^{[1][2]} Its unique molecular architecture, which features a bulky, hydrophobic dicyclopentenyl group linked to a polymerizable methacrylate moiety via a flexible ethoxy spacer, imparts a distinct combination of properties to the resulting polymers.^[1] These properties, including enhanced thermal stability, mechanical strength, and adhesion, make it a valuable component in the formulation of advanced materials such as UV-curable coatings, adhesives, inks, and specialty resins.^[3] This technical guide provides an in-depth overview of the core physicochemical properties of DCPEMA, detailed experimental protocols for their determination, and a summary of its synthesis and polymerization characteristics, tailored for professionals in research and development.

Physicochemical Properties

The unique attributes of **Dicyclopentyloxyethyl methacrylate** are quantified by its physicochemical properties. A summary of these key parameters is presented in the table below, providing a consolidated reference for researchers.

Property	Value	Reference(s)
CAS Number	68586-19-6	[1] [4]
Molecular Formula	C ₁₆ H ₂₂ O ₄	[3] [5] [6]
Molecular Weight	278.34 g/mol	[3] [5]
Appearance	Light yellow liquid	[3]
Boiling Point	115-120 °C at 1 mmHg	[3] [4] [7]
Density	1.064 g/mL at 25 °C	[3] [4] [8] [9] [10]
Refractive Index	n ²⁰ /D 1.496 - 1.497	[3] [4] [8] [9] [10]
Viscosity	15 - 20 mPa·s at 25 °C	[3]
Flash Point	> 110 °C (> 230 °F)	[4]
Solubility	Insoluble in water; soluble in common organic solvents (e.g., toluene, acetone).	[11] (inferred)

Experimental Protocols

Accurate determination of the physicochemical properties of **Dicyclopentyloxyethyl methacrylate** is crucial for its application in material science. The following sections detail the standard experimental methodologies for measuring these key parameters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like DCPEMA, which has a high boiling point at atmospheric pressure, vacuum distillation is employed to prevent thermal decomposition.

Methodology: Capillary Method under Reduced Pressure[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Sample Preparation: A small amount of DCPEMA is placed in a micro test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is attached to a thermometer.

- Heating: The apparatus is heated in a Thiele tube or a similar heating block under a controlled vacuum (e.g., 1 mmHg).
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
- Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at that specific pressure.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume. The density of liquid monomers like DCPEMA can be accurately measured using a pycnometer or a digital density meter.

Methodology: ASTM D1475 - Standard Test Method for Density of Liquid Coatings, Inks, and Related Products[16]

- Apparatus: A calibrated pycnometer of a specific volume.
- Temperature Control: The pycnometer and the DCPEMA sample are brought to a constant temperature (e.g., 25 °C) in a water bath.
- Measurement:
 - The empty pycnometer is weighed.
 - The pycnometer is filled with DCPEMA, ensuring no air bubbles are present.
 - The filled pycnometer is weighed again.
- Calculation: The density is calculated by dividing the net weight of the DCPEMA by the volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property. It is determined using a refractometer, which measures the angle of

refraction of light as it passes from a prism of known refractive index into the sample.

Methodology: Standard Refractometry[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.
- Sample Application: A few drops of DCPEMA are placed on the prism of the refractometer.
- Temperature Control: The temperature is maintained at a specific value (e.g., 20 °C) using a built-in temperature control system.
- Measurement: The refractive index is read directly from the instrument's scale or digital display. The reading is typically reported with respect to the D-line of a sodium lamp (589 nm).

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For a monomer like DCPEMA, viscosity is an important parameter for processing and handling. It can be determined using various types of viscometers.

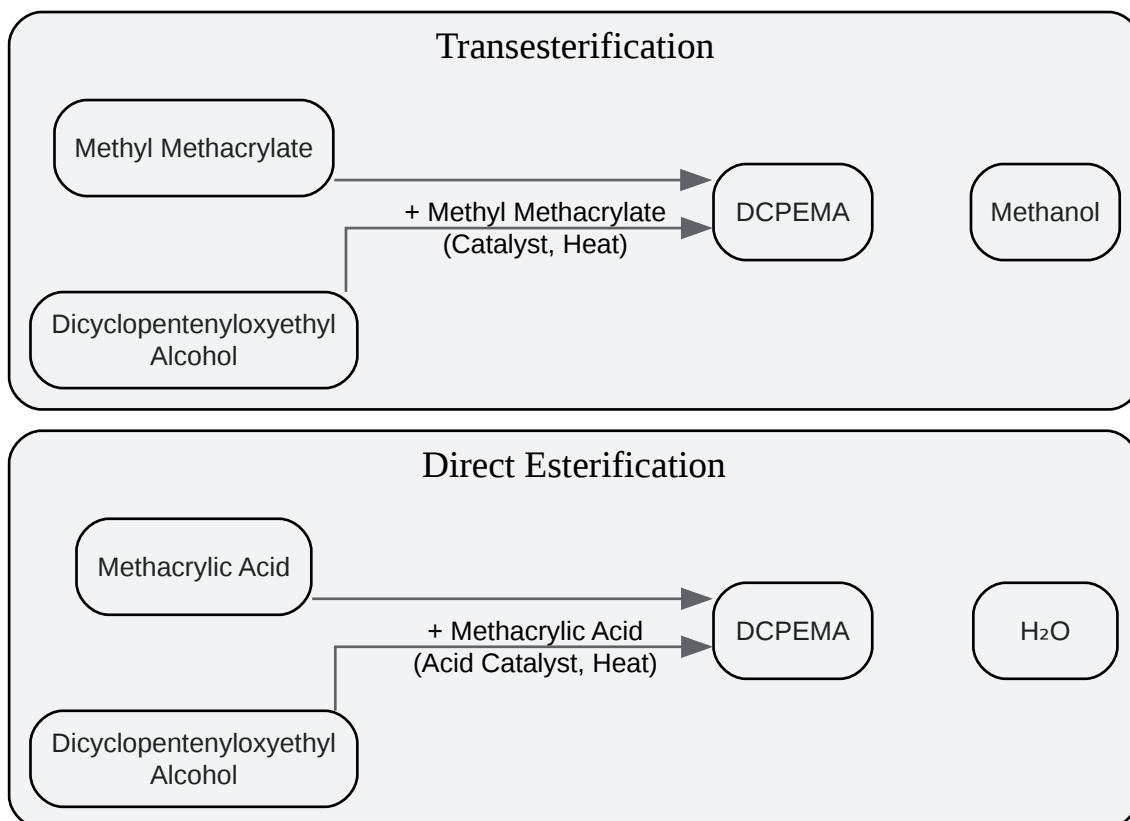
Methodology: Capillary Viscometry[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Apparatus: A calibrated capillary viscometer (e.g., an Ubbelohde viscometer).
- Temperature Control: The viscometer containing the DCPEMA sample is placed in a constant temperature bath (e.g., 25 °C).
- Measurement: The time taken for a specific volume of the liquid to flow through the capillary under its own hydrostatic head is measured.
- Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Solubility

Solubility provides information about the polarity and intermolecular forces of a compound. A systematic approach is used to determine the solubility of a substance in various solvents.

Methodology: Qualitative Solubility Testing[7][8][11][25][26]

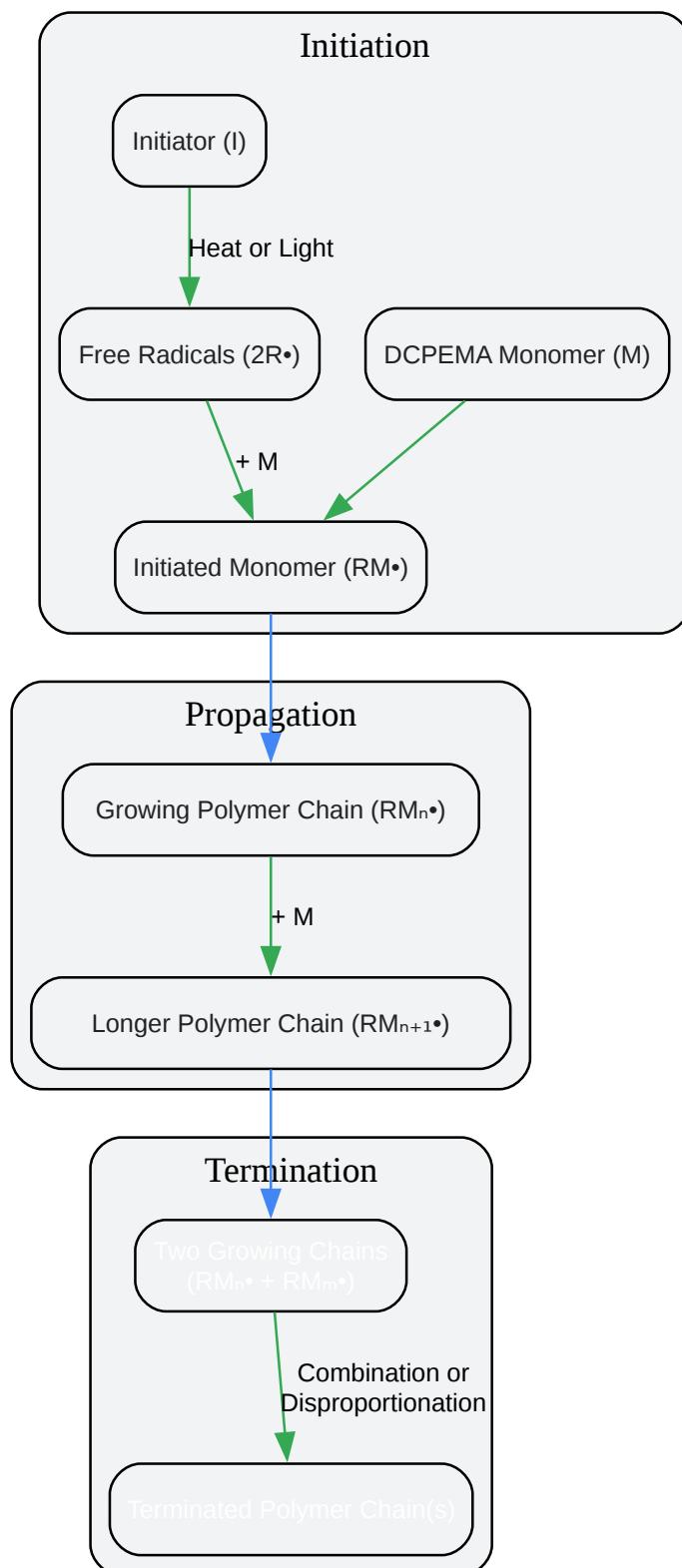

- Procedure: A small, measured amount of DCPEMA (e.g., 0.1 mL) is added to a test tube containing a small volume of the solvent (e.g., 3 mL).
- Observation: The mixture is agitated, and the solubility is observed. A substance is considered soluble if it forms a homogeneous solution.
- Solvents: A range of solvents with varying polarities are tested, including:
 - Water (polar, protic)
 - Toluene (nonpolar, aromatic)
 - Acetone (polar, aprotic)
 - Ethanol (polar, protic)
 - Diethyl ether (slightly polar)

Synthesis and Polymerization Pathways

Understanding the synthesis and polymerization of **Dicyclopentyloxyethyl methacrylate** is fundamental to its application. The following diagrams illustrate the primary chemical pathways involved.

Synthesis of Dicyclopentyloxyethyl Methacrylate

DCPEMA is typically synthesized via two main routes: direct esterification and transesterification.[1]



[Click to download full resolution via product page](#)

Caption: Synthesis routes for **Dicyclopentenyloxyethyl methacrylate**.

Free Radical Polymerization of Dicyclopentenyloxyethyl Methacrylate

The polymerization of DCPEMA typically proceeds via a free-radical mechanism, which can be initiated by thermal or photochemical means.^[1] This process involves three key stages: initiation, propagation, and termination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. Dicyclopentyloxyethyl methacrylate | 68586-19-6 | Benchchem [benchchem.com]
- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. DICYCLOPENTYLOXYETHYL METHACRYLATE | 68586-19-6 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. haihangindustry.com [haihangindustry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- 9. phillysim.org [phillysim.org]
- 10. 乙二醇二环戊烯基醚甲基丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. alnoor.edu.iq [alnoor.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. matestlabs.com [matestlabs.com]
- 17. youtube.com [youtube.com]
- 18. knowledge.reagecon.com [knowledge.reagecon.com]
- 19. mt.com [mt.com]
- 20. agilent.com [agilent.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]

- 23. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 24. users.metu.edu.tr [users.metu.edu.tr]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Dicyclopentyloxyethyl Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592212#physicochemical-properties-of-dicyclopentyloxyethyl-methacrylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com